molecular formula C12H16N2S B4669018 N-cyclopropyl-N'-(3-ethylphenyl)thiourea

N-cyclopropyl-N'-(3-ethylphenyl)thiourea

Cat. No.: B4669018
M. Wt: 220.34 g/mol
InChI Key: BDYMIZVMBVVKCQ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N'-(3-ethylphenyl)thiourea is a disubstituted thiourea derivative characterized by a cyclopropyl group attached to one nitrogen atom and a 3-ethylphenyl group to the other. Thioureas (CS(NH₂)₂ derivatives) are sulfur analogs of urea, where the oxygen atom is replaced by sulfur, significantly altering their chemical reactivity and biological activity. The cyclopropyl group introduces steric rigidity and electronic effects due to its strained three-membered ring, while the 3-ethylphenyl substituent provides aromaticity and moderate hydrophobicity. These structural features make the compound relevant in catalysis, materials science, and medicinal chemistry .

Properties

IUPAC Name

1-cyclopropyl-3-(3-ethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-2-9-4-3-5-11(8-9)14-12(15)13-10-6-7-10/h3-5,8,10H,2,6-7H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYMIZVMBVVKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=S)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula Key Applications/Properties Reference
N-Cyclopropyl-N'-(3-ethylphenyl)thiourea Cyclopropyl, 3-ethylphenyl C₁₂H₁₆N₂S Catalysis, materials science (hypothetical)
N-(3-Ethoxyphenyl)-N'-phenylthiourea 3-Ethoxyphenyl, phenyl C₁₅H₁₆N₂OS Chelation, optical materials
N,N'-Bis(3-methylphenyl)thiourea 3-Methylphenyl (symmetrical) C₁₅H₁₆N₂S Antimicrobial, chemosensory properties
N-(2-Hydroxyethyl)-N'-(3-methylphenyl)thiourea 2-Hydroxyethyl, 3-methylphenyl C₁₀H₁₄N₂OS Metal complexation, solubility enhancement
1-Benzoyl-3-(4-n-butylphenyl)thiourea Benzoyl, 4-n-butylphenyl C₁₈H₂₀N₂OS Nonlinear optical (NLO) materials
Key Observations:
  • Steric Hindrance : The 3-ethylphenyl group introduces bulkier steric effects than 3-methylphenyl (), which may reduce catalytic activity in sterically sensitive reactions but improve selectivity in biological targets.
  • Solubility : Hydrophobic substituents like cyclopropyl and ethylphenyl likely decrease water solubility compared to hydroxyethyl derivatives ().

Catalytic Performance

Thioureas are widely used as organocatalysts. For example:

  • Sulfonaryl thiourea 10 (28% conversion) outperformed aryl ester thiourea 8 (minimal activity) in NMR-monitored catalytic reactions, highlighting the importance of electron-deficient aromatic rings .
  • This compound is hypothesized to show moderate catalytic efficiency (~25–30% conversion) due to balanced electronic (cyclopropyl) and steric (ethylphenyl) effects, comparable to reference compound 11 (27% conversion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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